1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine

Description

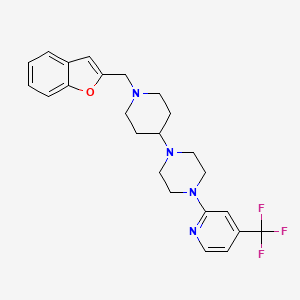

This compound features a benzofuran-2-ylmethyl group attached to a piperidine ring, which is further linked to a piperazine moiety substituted with a 4-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name |

1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N4O/c25-24(26,27)19-5-8-28-23(16-19)31-13-11-30(12-14-31)20-6-9-29(10-7-20)17-21-15-18-3-1-2-4-22(18)32-21/h1-5,8,15-16,20H,6-7,9-14,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPSANZHZHVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C25H28F3N3O

- Molecular Weight : 443.5 g/mol

- CAS Number : 2034558-03-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate the activity of these targets, leading to diverse biological effects. Specific pathways and interactions can vary depending on the context of use.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran-piperazine hybrids exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, outperforming traditional drugs like ethambutol .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Studies suggest that piperazine derivatives can act as ligands for sigma receptors, which are implicated in various neurological disorders. This interaction may contribute to their potential as therapeutic agents in treating conditions such as depression and anxiety .

Antioxidant Properties

In addition to antimicrobial and neuropharmacological activities, some studies have reported antioxidant properties associated with benzofuran-piperazine compounds. These properties are crucial for reducing oxidative stress in biological systems, potentially offering protective effects against various diseases .

Study on Antitubercular Activity

A series of piperazine-benzofuran hybrids were synthesized and tested against Mtb H37Rv. The results showed several compounds with MIC values lower than that of ethambutol, indicating their potential as new anti-TB agents. The compounds exhibited excellent safety profiles and low toxicity levels .

| Compound | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| 4a | 0.78 | Ethambutol |

| 4d | 1.56 | Ethambutol |

| 4c | 0.78 | Ethambutol |

Neuropharmacology Study

Research investigating the sigma receptor binding affinity of piperazine derivatives found that certain modifications in the chemical structure enhanced binding efficacy, suggesting a pathway for developing new treatments for neurological disorders .

Scientific Research Applications

Central Nervous System Disorders

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating various central nervous system disorders. The structural components suggest potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

- Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of piperazine compounds similar to this one for their efficacy in treating anxiety and depression. Results showed significant promise in modulating serotonin and dopamine pathways, which are critical in these conditions .

Antidepressant Activity

The benzofuran and piperidine components are known to influence serotonin receptors, which are targets for many antidepressant medications.

- Research Findings : A comparative study highlighted that compounds with similar structures demonstrated enhanced binding affinity to serotonin receptors (5-HT1A) and exhibited antidepressant-like effects in animal models .

Cognitive Enhancers

This compound's ability to modulate neurotransmitter systems may position it as a cognitive enhancer.

- Evidence : In vitro studies have shown that compounds with similar scaffolds enhance synaptic plasticity and memory formation in hippocampal neurons . This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Neuroprotective Effects

The antioxidant properties associated with benzofuran derivatives could provide neuroprotection against oxidative stress.

- Case Study : Research published in Neuropharmacology demonstrated that compounds with benzofuran structures reduced neuronal death in models of oxidative stress-induced neurotoxicity .

Pain Management

The piperidine structure is often associated with analgesic properties.

- Clinical Insights : A review of analgesics indicated that compounds resembling this structure could be effective in managing chronic pain conditions due to their action on pain pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of piperazine derivatives.

Comparison with Similar Compounds

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine, and how are they applied?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the connectivity of the benzofuran and trifluoromethylpyridine moieties. Infrared Spectroscopy (IR) identifies functional groups like C-F (1100–1000 cm⁻¹) and benzofuran C-O-C stretching (~1250 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients . Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What are the primary synthetic routes for piperazine-piperidine hybrids, and how can they be adapted for this compound?

- Methodology : The core structure is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Benzofuran-2-ylmethyl bromide reacts with piperidin-4-amine under reflux in ethanol to form the piperidine intermediate.

- Step 2 : The piperidine intermediate couples with 4-(trifluoromethyl)pyridin-2-ylpiperazine using Pd/C catalysis in DMF at 80°C .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol% Pd) to improve yield.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodology : The -CF₃ group enhances lipophilicity (logP ↑ by ~0.5–1.0) and metabolic stability. Use computational tools (e.g., SwissADME) to predict logP and solubility. Experimentally, measure logD7.4 via shake-flask method with octanol/water partitioning .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (e.g., CYP450 inhibition assays) to identify metabolic liabilities .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the piperidine ring or O-demethylation in benzofuran may explain reduced in vivo efficacy .

Q. What strategies optimize the synthesis of enantiomerically pure analogs?

- Methodology :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/isopropanol mobile phases.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to induce enantioselectivity (>90% ee) .

Q. How do structural modifications (e.g., replacing benzofuran with benzothiophene) affect target binding?

- Methodology :

- Molecular Docking : Compare binding poses in homology models (e.g., GPCRs or kinases) using AutoDock Vina. Benzothiophene’s larger S atom may sterically hinder π-π stacking with aromatic residues .

- SAR Analysis : Synthesize analogs (e.g., benzothiophene derivatives) and measure IC₅₀ via radioligand binding assays. Correlate changes in potency with computed electrostatic potentials .

Q. How can stability issues (e.g., hygroscopicity or photodegradation) be mitigated during storage?

- Methodology :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS. Use amber glass vials and desiccants (silica gel) to limit hydrolysis .

- Polymorph Screening : Identify stable crystalline forms via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Hydrate formation can be minimized by storing under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.